molecular formula C11H12FNO B13462397 1-Benzoyl-3-fluoropyrrolidine

1-Benzoyl-3-fluoropyrrolidine

Cat. No.: B13462397
M. Wt: 193.22 g/mol
InChI Key: ALVKFIRVDJOWIC-UHFFFAOYSA-N
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Description

1-Benzoyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative characterized by a benzoyl group (-COC₆H₅) at the nitrogen position and a fluorine atom at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied for their conformational rigidity and versatility in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. The benzoyl group enhances lipophilicity and may influence binding affinity in receptor-targeted applications, while the fluorine atom modulates electronic properties and metabolic stability due to its electronegativity and small atomic radius.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

(3-fluoropyrrolidin-1-yl)-phenylmethanone

InChI

InChI=1S/C11H12FNO/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

ALVKFIRVDJOWIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-fluoropyrrolidine can be synthesized through several methods. One common approach involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another method includes the use of N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into α-fluorinated derivatives, which are then reduced to yield the desired fluoropyrrolidines .

Industrial Production Methods: Industrial production often involves the use of efficient and scalable synthetic routes. The bromofluorination method, due to its high yield and selectivity, is preferred for large-scale production. The use of commercial lipases for stereoselective esterification also plays a role in the industrial synthesis of optically active derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-fluoropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products:

    Oxidation: N-oxides of 1-benzoyl-3-fluoropyrrolidine.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrrolidines with different functional groups.

Scientific Research Applications

1-Benzoyl-3-fluoropyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The benzoyl group further stabilizes the compound, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-Benzoyl-3-fluoropyrrolidine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and inferred applications.

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Key Features
1-Benzoyl-3-fluoropyrrolidine Not provided C₁₁H₁₂FNO 193.22 (calculated) -N-Benzoyl, -3-F High lipophilicity, potential metabolic stability
Benzyl 3,3-difluoropyrrolidine-1-carboxylate 163457-22-5 C₁₂H₁₃F₂NO₂ 257.24 -N-Carboxylate benzyl ester, -3,3-diF Increased polarity due to ester group; dual fluorination enhances electronic effects
1-Benzyl-3-(trifluoroacetamido)pyrrolidine 115445-23-3 C₁₃H₁₅F₃N₂O 296.27 -N-Benzyl, -3-CF₃CONH Trifluoroacetamido group introduces strong electron-withdrawing effects; potential protease inhibition
1-Benzyl-3-iodomethyl-pyrrolidine Not provided C₁₂H₁₅IN 316.16 (calculated) -N-Benzyl, -3-Iodomethyl Bulky iodomethyl group may hinder ring flexibility; useful in radiolabeling

Notes:

  • Electronic Effects: Fluorine in 1-Benzoyl-3-fluoropyrrolidine likely reduces basicity of the pyrrolidine nitrogen compared to non-fluorinated analogs.
  • Steric Considerations : The trifluoroacetamido group in creates significant steric hindrance, whereas the benzoyl group in the target compound offers a balance between rigidity and conformational freedom.
  • Metabolic Stability : Fluorine substitution generally improves metabolic stability by resisting oxidative degradation, a trait shared across fluorinated analogs .

Data Limitations and Inferences

The absence of direct data on 1-Benzoyl-3-fluoropyrrolidine necessitates extrapolation from analogs:

  • Solubility : The benzoyl group likely reduces water solubility compared to carboxylate esters (e.g., ).
  • Bioactivity : Similar to , the target compound may exhibit enhanced binding to hydrophobic enzyme pockets.

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